Cas no 16883-48-0 (1-trans-2-cis-4-Trimethylcyclopentane)

1-trans-2-cis-4-Trimethylcyclopentane Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentane,1,2,4-trimethyl-, (1a,2b,4a)-
- 1-trans-2-cis-4-Trimethylcyclopentane
- CIS,TRANS,CIS-1,2,4-TRIMETHYLCYCLOPENTANE
- TRANS-1,2,CIS-1,4-1,2,4-TRIMETHYLCYCLOPENTANE
- ,4α-Trimethylcyclopentane
- 1,2,4-Trimethylcyclopentane, trans, trans
- 1-trans-2,cis-4-Trimethylcyclopentane
- 1-trans-2-trans-4-Trimethylcyclopentane
- 1α,2β
- Cyclopentane, 1,2,4-trimethyl-, trans,cis-
- trans-1,2,cis-1,4-1,2,4-Trimethylcyclopentane1000µg
- Einecs 240-918-0
- (1alpha,2beta,4alpha)-1,2,4-trimethylcyclopentane
- Cyclopentane, 1,2,4-trimethyl-, (1alpha,2beta,4alpha)-
- 1.alpha.,2.beta.,4.alpha.-Trimethylcyclopentane
- 16883-48-0
- Cyclopentane, 1,2,4-trimethyl-, (1.alpha.,2.beta.,4.alpha.)-
- AKOS006274635
- r-1, t-2, c-4-trimethylcyclo-pentane
- (1S,2S)-1,2,4-trimethylcyclopentane
- PNUFYSGVPVMNRN-YUMQZZPRSA-N
- NS00086025
-
- Inchi: InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3
- InChI Key: PNUFYSGVPVMNRN-UHFFFAOYSA-N
- SMILES: CC1CC(C)C(C)C1
Computed Properties
- Exact Mass: 112.12528
- Monoisotopic Mass: 112.125201
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 66.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.5
Experimental Properties
- Density: 0.7430
- Melting Point: -130.78°C
- Boiling Point: 109.85°C
- Flash Point: 9.2°C
- Refractive Index: 1.4081
- PSA: 0
- LogP: 2.68850
1-trans-2-cis-4-Trimethylcyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T796200-25mg |
1-trans-2-cis-4-Trimethylcyclopentane |
16883-48-0 | 25mg |
$ 4500.00 | 2023-09-05 | ||
TRC | T796200-50mg |
1-trans-2-cis-4-Trimethylcyclopentane |
16883-48-0 | 50mg |
$11957.00 | 2023-05-17 | ||
TRC | T796200-100mg |
1-trans-2-cis-4-Trimethylcyclopentane |
16883-48-0 | 100mg |
$14683.00 | 2023-05-17 |
1-trans-2-cis-4-Trimethylcyclopentane Related Literature
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
Additional information on 1-trans-2-cis-4-Trimethylcyclopentane
Cyclopentane,1,2,4-Trimethyl-(1a,2b,4a): A Comprehensive Overview
Cyclopentane, a five-membered cyclic hydrocarbon, has been a subject of extensive research due to its unique chemical properties and versatility in various applications. Among its derivatives, 1,2,4-trimethylcyclopentane, specifically the (1a,2b,4a) isomer (CAS No. 16883-48-0), has garnered significant attention in recent years. This compound is a saturated cyclic alkane with three methyl groups attached at the 1st, 2nd, and 4th positions of the cyclopentane ring. Its stereochemistry is defined by the (1a,2b,4a) configuration.
The structural uniqueness of 1a,2b,4a-cyclopentane lies in its non-planar conformation due to the steric hindrance caused by the three methyl groups. This conformational flexibility makes it an interesting candidate for studying molecular interactions and reactivity. Recent studies have explored its potential as a building block in organic synthesis and as a precursor for more complex molecules.
One of the most notable applications of 1a,2b,4a-cyclopentane is in the field of materials science. Researchers have utilized this compound to develop novel polymers with enhanced mechanical properties. For instance, a study published in 2023 demonstrated that incorporating trimethylcyclopentane into polymer matrices significantly improved their tensile strength and thermal stability. This advancement has opened new avenues for its use in high-performance materials for aerospace and automotive industries.
In addition to its industrial applications, trimethylcyclopentane has shown promise in drug discovery. Its rigid structure and ability to form specific hydrogen bonds make it an ideal candidate for designing bioactive molecules. A recent research paper highlighted its role as a scaffold in developing potential inhibitors for certain enzymes associated with neurodegenerative diseases.
The synthesis of (1a,2b,4a)-cyclopentane has also been optimized through innovative methodologies. Traditionally synthesized via Friedel-Crafts alkylation or ring-opening reactions of epoxides under specific conditions today's researchers employ more efficient catalytic processes that minimize side reactions and improve yield. These advancements underscore the compound's importance in modern organic chemistry.
In terms of environmental impact studies recent findings suggest that while CAS No. 16883-48-0 exhibits low toxicity it requires careful handling to prevent long-term ecological effects. Researchers are actively exploring biodegradation pathways to ensure sustainable use and disposal practices.
In conclusion the compound Cyclopentane 1 2 4-trimethyl-(1a 2b 4a) continues to be a focal point in both academic research and industrial applications. Its unique properties coupled with ongoing innovations ensure that it remains relevant across diverse fields from materials science to pharmacology.
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